rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride
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Overview
Description
rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable cyclopentylamine derivative under controlled conditions. The reaction is often catalyzed by palladium and requires specific solvents such as 1,4-dioxane . The process may also involve the use of bases like cesium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane . The reaction conditions are typically controlled to ensure the desired product is obtained with high purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed synthesis of N-Boc-protected anilines is a common reaction involving tert-butyl carbamate .
Scientific Research Applications
Chemistry
In chemistry, rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology
In biological research, this compound is used to study the effects of various chemical modifications on biological systems. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of various chemical intermediates. Its unique properties make it suitable for use in the synthesis of high-value chemicals and materials.
Mechanism of Action
The mechanism of action of rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate hydrochloride
- tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate hydrochloride
- tert-Butyl carbamate
Uniqueness
rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both tert-butyl and carbamate functional groups
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHBULZGXHADRD-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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